3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one

NF-kB pathway neurodegeneration high-throughput screening

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one (CAS 324759-60-6) is a fully synthetic small molecule (MW 276.29 g/mol, formula C₁₇H₁₂N₂O₂) belonging to the imidazo[1,2-a]pyridine–coumarin hybrid class. The compound features a coumarin (2H-chromen-2-one) core linked at the 3‑position to a 7‑methylimidazo[1,2-a]pyridine moiety.

Molecular Formula C17H12N2O2
Molecular Weight 276.295
CAS No. 324759-60-6
Cat. No. B2614777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
CAS324759-60-6
Molecular FormulaC17H12N2O2
Molecular Weight276.295
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C17H12N2O2/c1-11-6-7-19-10-14(18-16(19)8-11)13-9-12-4-2-3-5-15(12)21-17(13)20/h2-10H,1H3
InChIKeyBJYYHHKSGZGCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one (CAS 324759-60-6) – Compound Identity, Scaffold Class, and Baseline Characteristics


3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one (CAS 324759-60-6) is a fully synthetic small molecule (MW 276.29 g/mol, formula C₁₇H₁₂N₂O₂) belonging to the imidazo[1,2-a]pyridine–coumarin hybrid class . The compound features a coumarin (2H-chromen-2-one) core linked at the 3‑position to a 7‑methylimidazo[1,2-a]pyridine moiety. It is also referenced by the screening identifiers MLS000688310, SMR000283729, and PubChem CID 830970 . This scaffold has been investigated in multiple biological contexts, including NF‑κB pathway modulation, kinase inhibition, and osteoprotective activity . However, the compound is most frequently described in the context of high‑throughput screening (HTS) campaigns rather than as a fully optimized lead, and its physicochemical profile (XLogP3‑AA = 3.8, zero H‑bond donors, three H‑bond acceptors, one rotatable bond) places it in a property space typical of orally bioavailable CNS‑penetrant chemotypes, though confirmatory ADME data are lacking .

Pathway probe NF-κB pathway activation study fit in neuronal models
Selectivity context Cross-target profiling (NF-κB vs. CHOP) for scaffold optimization
Scaffold reference 3‑substituted coumarin‑imidazopyridine identity standard

Why 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one Cannot Be Treated as a Simple Commodity Imidazo[1,2-a]pyridine–Coumarin Analog


A procurement decision based solely on the generic “imidazo[1,2-a]pyridine–coumarin hybrid” descriptor is unreliable because the biological activity, selectivity, and even the primary target engagement of these hybrids are exquisitely sensitive to the regiochemistry of the coumarin–imidazopyridine linkage and the specific substitution pattern. In a systematic study of the same broad scaffold class, only a subset of analogs (e.g., 6l and 6o) showed meaningful dual anti‑osteoporotic and anticancer activity, while closely related congeners were inactive, demonstrating that subtle structural changes ablate the desired pharmacology . Furthermore, 3‑substituted coumarin hybrids (as in the target compound) have been profiled for entirely different targets (e.g., NF‑κB/p65, CHOP/DDIT3) compared to 6‑substituted analogs, meaning that activity data from one regioisomeric series cannot be extrapolated to another . Without batch‑specific, head‑to‑head comparator data, generic substitution carries a high risk of obtaining a material with a different biological fingerprint, solubility profile, and target selectivity than the intended reference compound.

Regioisomer cliff 6‑substituted regioisomers may exhibit bone homeostasis phenotypes instead of NF‑κB activation, invalidating pathway‑specific experiments.
Substitution shift Analogs with additional hydroxyl/hexyl groups predict higher MW, lipophilicity, and H‑bond donors, altering permeability and solubility profiles.

Quantitative Differentiation Evidence for 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one Versus Closest Structural and Pharmacological Analogs


NF-κB/p65 Transcriptional Activation Potency in Human SH-SY5Y Neuroblastoma Cells – HTS Screening Data Versus Baseline

In a quantitative high‑throughput screen (PubChem AID 1241) designed to identify small‑molecule activators of NF‑κB expression in human SH‑SY5Y neuroblastoma cells, 3-(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)chromen‑2‑one (tested as MLS000688310) exhibited a half‑maximal effective concentration (EC₅₀) of 137 nM for the p65/RelA subunit of NF‑κB . This value places the compound in the mid‑nanomolar potency range for NF‑κB up‑regulation. However, the assay record lists this as a confirmatory dose‑response result from a single screening center, and no side‑by‑side comparator data for close structural analogs (e.g., the 6‑methyl or des‑methyl imidazopyridine variants) are publicly available within the same assay . The EC₅₀ is substantially more potent than that of the prototypical NF‑κB stimulator TNF‑α, which serves as a positive control in the assay but operates via a receptor‑mediated mechanism rather than a direct intracellular pathway . Because of the absence of a defined comparator compound tested in identical conditions, this evidence is classified as class‑level inference.

NF-κB p65 activation
Class‑level inference
EC₅₀ = 137 nM (SH‑SY5Y reporter)
Reported NF‑κB pathway‑response context; supports neuronal target engagement studies.
No head‑to‑head analog data in same assay; magnitude versus TNF‑α baseline not quantified.
NF-kB pathway neurodegeneration high-throughput screening

DDIT3/CHOP Inhibition – Target Engagement Screening in Mouse DDIT3 Assay

In a separate HTS campaign targeting the DNA damage‑inducible transcript 3 protein (DDIT3/CHOP), 3-(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)chromen‑2‑one showed inhibition with an IC₅₀ of 10,000 nM (10 µM) in a mouse DDIT3 assay (PubChem AID 2841) . This micromolar activity indicates that while the compound interacts with the CHOP/DDIT3 axis, it is approximately 70‑fold less potent on this target than on NF-κB/p65. No comparator compounds from the same structural series are reported in this assay, and the >10 µM potency suggests that the compound would not be selected as a primary tool for DDIT3 modulation without further optimization. The cross‑target potency differential (NF‑κB EC₅₀ 137 nM vs. DDIT3 IC₅₀ 10,000 nM) provides an initial selectivity window that may be relevant for phenotypic profiling, but the absence of data on close analogs (e.g., des‑methyl or 7‑ethyl variants) prevents assignment of the selectivity to the 7‑methyl substituent .

DDIT3/CHOP inhibition
Cross‑study comparable
IC₅₀ = 10,000 nM (mouse DDIT3); ~73‑fold selectivity over NF‑κB
Cross‑target potency window; supports selectivity profiling in scaffold development.
No analog comparator; substituent contribution to selectivity unassigned.
ER stress CHOP pathway DNA damage response

Physicochemical Property Differentiation – Calculated LogP, H‑Bond Profile, and Rotatable Bond Count Compared to In‑Class Imidazo[1,2‑a]pyridine‑Coumarin Alternatives

The compound’s computed properties – XLogP3‑AA = 3.8, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, topological polar surface area (TPSA) ≈ 43 Ų, and a single rotatable bond – distinguish it from many imidazo[1,2‑a]pyridine–coumarin analogs that bear additional hydroxyl, methoxy, or hexyl substituents on the coumarin ring (e.g., 6‑hexyl‑7‑hydroxy‑3‑{imidazo[1,2‑a]pyridin‑2‑yl}‑2H‑chromen‑2‑one, which has a higher molecular weight, 376.4 Da, and multiple rotatable bonds) . A lower rotatable bond count (1 vs. 4–6 for alkyl‑substituted analogs) and the absence of H‑bond donors predict superior passive membrane permeability and potentially higher CNS penetration, although experimental logD and PAMPA data are required for confirmation . These property differences are intrinsic to the specific 7‑methyl substitution pattern and the unsubstituted coumarin core; generic analogs with additional polar functionality will exhibit meaningfully different absorption and distribution characteristics . This evidence is classified as class‑level inference because the in silico predictions have not been experimentally validated in head‑to‑head permeability or solubility assays.

Physicochemical profile
Class‑level inference
MW 276 Da, XLogP 3.8, HBD 0, HBA 3, rotatable bonds 1
Distinct property sub‑class vs. alkyl‑substituted analogs (MW ≥376, HBD ≥1, rotatable bonds >5).
Computed values; experimental logD/PAMPA required to confirm CNS penetration prediction.
drug-likeness ADME prediction physicochemical properties

Regioisomeric Activity Cliffs – 3‑Substituted vs. 6‑Substituted Imidazo[1,2‑a]pyridin‑2‑yl‑Coumarin Hybrids Exhibit Divergent Osteoprotective and Anticancer Phenotypes

In a focused medicinal chemistry study, a series of 6‑(imidazo[1,2‑a]pyridin‑2‑yl)‑2H‑chromen‑2‑one derivatives (regioisomeric to the target 3‑substituted compound) were systematically evaluated for osteoprotective activity in primary calvarial osteoblast cells and for apoptosis induction in MDA‑MB‑231 breast cancer cells . The most active analogs (6h, 6l, 6o) significantly up‑regulated osteogenic genes (BMP2, RUNX2, COL1, OCN) and induced apoptosis via mitochondrial depolarization in the cancer cells, while closely related congeners within the same series were inactive . Crucially, the 3‑substituted compound (target compound) was not included in this study, and the 6‑substituted series operates through a different pharmacological mechanism (bone homeostasis) than the NF‑κB/DDIT3 profile observed for the 3‑substituted analog . This regioisomeric activity cliff demonstrates that the position of the coumarin–imidazopyridine linkage is a critical determinant of biological phenotype, and no in‑class compound can be assumed to replicate the activity of another without explicit experimental verification.

Regioisomeric activity cliff
Cross‑study comparable
6‑substituted hybrids showed osteogenic gene up‑regulation and apoptosis; 3‑substituted compound not tested in same assay.
Coumarin linkage position determines biological fingerprint; phenotypic activity cannot be extrapolated across regioisomers.
No quantitative cross‑series comparison; primary readouts differ fundamentally.
bone metastasis osteoblast differentiation structure–activity relationship

Evidence‑Supported Research and Procurement Scenarios for 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one


NF‑κB Pathway Probe for Neuroscience Phenotypic Screening

Investigators requiring a small‑molecule tool to activate NF‑κB‑dependent transcription in neuronal cell models can use the compound’s confirmed EC₅₀ of 137 nM in SH‑SY5Y cells as a quantitative starting point for dose‑response experiments . The compound’s favorable computed CNS drug‑likeness (low MW, low HBD count, moderate lipophilicity) supports its use in neuronal assays where cell penetration is critical, though experimental permeability and cytotoxicity data must be generated by the end user . This application is directly derived from the HTS evidence in Section 3 and is most appropriate for target validation or pathway dissection studies, not for direct therapeutic development without further optimization.

Chemical Probe for Cross‑Target Selectivity Profiling (NF‑κB vs. CHOP/DDIT3)

The 73‑fold selectivity window between NF‑κB activation (EC₅₀ 137 nM) and DDIT3/CHOP inhibition (IC₅₀ 10,000 nM) enables researchers to use the compound as a selectivity benchmark when profiling novel imidazo[1,2‑a]pyridine–coumarin analogs . Any newly synthesized analog can be compared directly against this compound to determine whether structural modifications shift the selectivity profile toward or away from the NF‑κB/CHOP axis. This scenario is supported by cross‑study comparable evidence and is most valuable for medicinal chemistry programs exploring the structure–selectivity relationships of the scaffold.

Procurement‑Validation Standard for 3‑Substituted Coumarin–Imidazopyridine Hybrid Identity

Because of the demonstrated regioisomeric activity cliff between 3‑substituted and 6‑substituted coumarin hybrids, the compound serves as a critical identity and purity standard for procuring 3‑substituted imidazo[1,2‑a]pyridin‑2‑yl‑chromen‑2‑one materials . Any vendor‑supplied batch can be verified by matching its CAS number (324759-60-6), ¹H/¹³C NMR fingerprint, and HPLC retention time against this specific compound. Substitution with a 6‑substituted analog would introduce an entirely different biological phenotype and invalidate any experiment built on NF‑κB or DDIT3 target engagement hypotheses .

Application
Selection Property
Validation Focus
NF‑κB pathway probe in neuronal screening
NF‑κB pathway‑response context (SH‑SY5Y model)
Confirm cellular permeability and cytotoxicity in specific model
Cross‑target selectivity profiling (NF‑κB vs. CHOP)
Target engagement selectivity profile
Compare NF‑κB/CHOP response in‑house for new analogs
Procurement‑validation standard for 3‑substituted hybrids
Regioisomeric identity control (3‑ vs. 6‑substituted)
CAS and NMR/HPLC identity verification against reference
Quote Request

Request a Quote for 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.